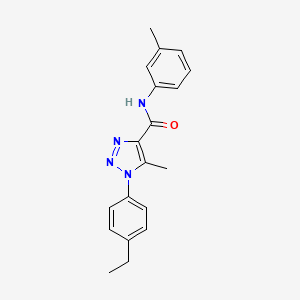

![molecular formula C17H17N3O3 B2499693 (E)-3-(呋喃-2-基)-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啉-6(7H)-基)乙基)丙烯酰胺 CAS No. 2034997-75-4](/img/structure/B2499693.png)

(E)-3-(呋喃-2-基)-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啉-6(7H)-基)乙基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

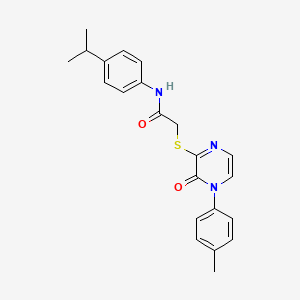

The compound (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a structurally complex molecule that appears to be related to a class of compounds that have been studied for their biological activities, particularly in the modulation of nicotinic acetylcholine receptors. While the specific compound is not directly discussed in the provided papers, similar compounds with the furan-2-yl acrylamide moiety have been synthesized and evaluated for their biological properties.

Synthesis Analysis

The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported to be performed under green chemistry conditions using microwave radiation. This method is advantageous due to its efficiency and reduced environmental impact. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide has been demonstrated, with various fungal strains such as Penicillium citrinum and Aspergillus sydowii being effective in this transformation .

Molecular Structure Analysis

The absolute configuration of the biotransformation product, (R)-2-cyano-3-(furan-2-yl) propanamide, was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This approach allows for the accurate determination of stereochemistry, which is crucial for understanding the molecule's interactions with biological targets .

Chemical Reactions Analysis

The biotransformation of 2-cyano-3-(furan-2-yl) acrylamide by fungi results in the formation of a compound with a CN-bearing stereogenic center. Additionally, the tautomerization of the propanamide to an achiral ketenimine was observed in the presence of protic solvents, indicating that the compound can undergo structural changes under certain conditions, which may affect its biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide are not directly reported, related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have been shown to possess biological activity. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors and exhibits anxiolytic-like activity in mice. This suggests that the furan-2-yl acrylamide moiety is an important structural feature for engaging with biological targets .

科学研究应用

合成和表征

研究已经证明了与(E)-3-(呋喃-2-基)-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)丙烯酰胺在结构上相关的化合物的各种合成方法和表征。例如,已报道了呋喃融合杂环化合物的合成,包括呋喃吡喃酮、呋喃吡咯酮和噻吡咯酮衍生物,突显了利用呋喃组分创造复杂分子结构的潜力(Ergun et al., 2014)。此外,对乙基4-(3-呋喃-2基丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成、表征和计算研究揭示了含呋喃丙烯酰胺的分子相互作用和反应的见解(Singh et al., 2014)。

分子转化

对与研究对象化合物在结构上相似的分子进行酸催化转化已经得到探索,导致新的融合杂环系统的产生,并为进一步的化学修饰提供了基础(Stroganova et al., 2016)。这种转化在合成具有潜在应用价值的新化合物方面至关重要,这些化合物可能在各个科学领域中有应用。

药理潜力

尽管明确提及药物使用和剂量被排除在外,但相关化合物已显示出广谱细胞毒活性,表明在癌症研究和药物开发中可能有应用(Tarleton et al., 2013)。结构上的相似性表明(E)-3-(呋喃-2-基)-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)丙烯酰胺在这一背景下也可能具有相关性。

属性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-19-9-6-13-7-10-20(17(22)16(13)19)11-8-18-15(21)5-4-14-3-2-12-23-14/h2-7,9-10,12H,8,11H2,1H3,(H,18,21)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXVVHOEPKKFQ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)

![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)

![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)